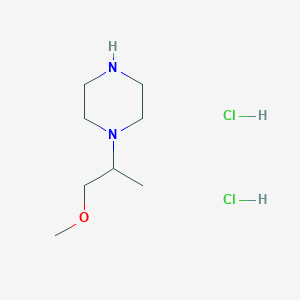![molecular formula C9H7N3O2S2 B1424954 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid CAS No. 1228553-06-7](/img/structure/B1424954.png)
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been reported in several studies . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied, and the products were obtained under optimal conditions . Then, the acylation reaction of these products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Molecular Structure Analysis
The molecular structure of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a thiadiazole ring in the structure of this compound is significant, as it contributes to its physical and chemical properties .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism . Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .Applications De Recherche Scientifique
Therapeutic Applications
- Field : Medicinal Chemistry
- Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
- Methods : The structural characteristics of triazoles allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
- Results : These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Antimicrobial Activity
- Field : Pharmacology
- Application : Some synthesized triazole compounds have been evaluated for their antimicrobial activity .
- Methods : The compounds were tested against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
- Results : The results of these evaluations were not provided in the source .
Anticancer Activity
- Field : Oncology
- Application : A series of triazole derivatives were synthesized and their cytotoxicity was studied against different human cancer cell lines .
- Methods : The compounds were synthesized starting from corresponding carboxylic acids .
- Results : Three compounds showed good anticancer activity .
DNA Marker Detection
- Field : Molecular Biology
- Application : 3-Mercapto-1,2,4-triazole was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
- Methods : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . These derivatives were tested for their antimicrobial activity .
- Methods : The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Electrosynthesis of New Derivatives
- Field : Electrochemistry
- Application : An electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole was conducted in the absence and presence of p-benzoquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
- Methods : The electrosynthesis was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .
- Results : The biological activity of the products was also analyzed via an in silico method .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . These derivatives were tested for their antimicrobial activity .
- Methods : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Electrosynthesis of New Derivatives
- Field : Electrochemistry
- Application : An electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole was conducted in the absence and presence of p-benzoquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
- Methods : The electrosynthesis was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .
- Results : The biological activity of the products was also analyzed via an in silico method .
Anti-HIV-1 Activity
- Field : Virology
- Application : Some substituted s-triazole derivatives were assayed for anti-HIV-1 activity by inhibition of HIV-1-induced cytopathogenicity in MT-4 cells and by determination of the inhibitory effect on the HIV-1 RT .
- Methods : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
Cytotoxic Properties
- Field : Oncology
- Application : The compound with two methoxy groups in phenyl rings has shown the best activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Methods : The specific methods of application or experimental procedures were not provided in the source .
- Results : The IC 50 values of 0.28 and 0.52 μg/mL were obtained .
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDJNJLNBTSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



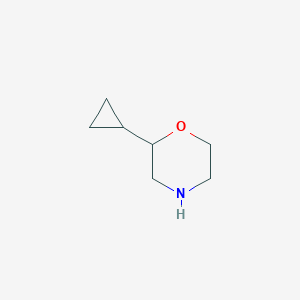
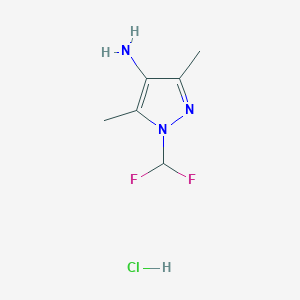
![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)
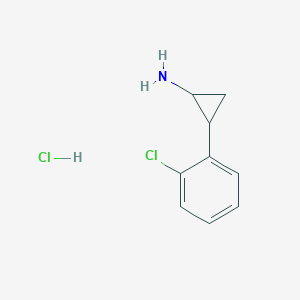
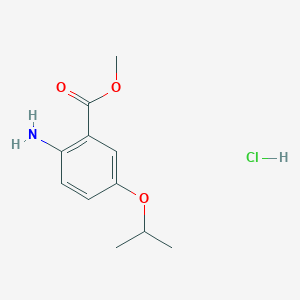
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
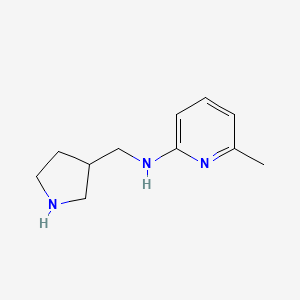
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
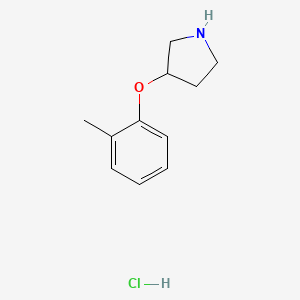
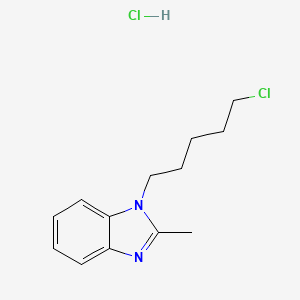
![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
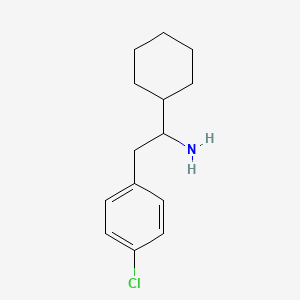
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
